(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine is an organic compound characterized by its chiral center, which imparts optical activity. This compound features a phenyl ring substituted with chlorine and fluorine atoms, influencing its chemical reactivity and biological properties. The molecular formula for this compound is , with a molecular weight of approximately 188.63 g/mol. The presence of halogen substituents often enhances the compound's lipophilicity and can affect its interactions with biological targets .
The biological activity of (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine is of particular interest in pharmacology. The compound may interact with specific enzymes, receptors, or proteins, potentially modulating their activity. Such interactions could lead to therapeutic effects in various conditions, although specific studies detailing its pharmacological profile remain limited. The unique combination of chlorine and fluorine substituents may enhance its affinity for certain biological targets .
The synthesis of (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine typically involves:
Industrial production may utilize optimized methods for scalability and efficiency, including continuous flow reactors and automated systems.
(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine has potential applications in:
Interaction studies involving (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine would focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. Investigating its interactions with enzymes or receptors can provide insights into its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine:
Compound Name | Structure | Unique Features |
---|---|---|
(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine | Chiral enantiomer | Opposite configuration at the chiral center |
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine | Non-chiral version | Lacks chiral center |
1-(3-Chlorophenyl)ethane-1,2-diamine | Lacks fluorine substituent | Only contains chlorine |
The uniqueness of (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine lies in its specific combination of both chlorine and fluorine substituents along with a chiral center, which can significantly influence its chemical behavior and biological interactions compared to similar compounds .